An In-depth Technical Guide to Benzo[b]thiophene-2-boronic acid: Properties and Applications
An In-depth Technical Guide to Benzo[b]thiophene-2-boronic acid: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzo[b]thiophene-2-boronic acid is a versatile heterocyclic organic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. Its unique structural features, combining a benzo[b]thiophene core with a reactive boronic acid moiety, make it a valuable building block for the construction of complex molecules. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Benzo[b]thiophene-2-boronic acid, with a focus on its applications in drug development and synthetic chemistry.
Physicochemical Properties
The fundamental physical and chemical characteristics of Benzo[b]thiophene-2-boronic acid are summarized in the tables below. These properties are crucial for its handling, storage, and application in various experimental settings.
General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₇BO₂S | [1][2] |
| Molecular Weight | 178.02 g/mol | [2] |
| CAS Number | 98437-23-1 | [1] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 256-260 °C (lit.) | [3] |
| Solubility | Soluble in many organic solvents; sparingly soluble in water. | |
| pKa | ~8.8 |
Note on Melting Point: A range of melting points has been reported for this compound, which may be attributed to variations in purity or the presence of the corresponding boroxine (B1236090) (anhydride). The higher range of 256-260 °C is commonly cited for the pure boronic acid.
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of Benzo[b]thiophene-2-boronic acid. The following tables summarize key spectral data.
¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 8.35 | s | - | 2 x OH |
| 8.08 | s | - | H-3 |
| 7.98 | d | 7.9 | H-7 |
| 7.89 | d | 8.0 | H-4 |
| 7.42 | t | 7.6 | H-5 |
| 7.37 | t | 7.5 | H-6 |
¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| 144.1 | C-7a |
| 139.7 | C-3a |
| 132.8 | C-3 |
| 126.1 | C-5 |
| 125.0 | C-6 |
| 124.4 | C-4 |
| 122.5 | C-7 |
Note: The carbon atom attached to the boron (C-2) is often not observed or is very broad in ¹³C NMR spectra.
FTIR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| 3300-2500 (broad) | O-H stretch (boronic acid) |
| ~1600, ~1450 | C=C stretch (aromatic) |
| ~1350 | B-O stretch |
| ~1200 | C-O stretch |
| ~750 | C-S stretch |
Chemical Reactivity and Applications
Benzo[b]thiophene-2-boronic acid is a key participant in several important organic transformations, most notably the Suzuki-Miyaura cross-coupling reaction. It also exhibits significant biological activity as a β-lactamase inhibitor.
Suzuki-Miyaura Cross-Coupling Reactions
The boronic acid functionality of Benzo[b]thiophene-2-boronic acid allows it to readily engage in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with a variety of aryl, heteroaryl, and vinyl halides or triflates. This reaction is a powerful tool for the formation of carbon-carbon bonds and is widely used in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.
Below is a diagram illustrating the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
β-Lactamase Inhibition
A significant application of Benzo[b]thiophene-2-boronic acid in medicinal chemistry is its role as a potent inhibitor of β-lactamase enzymes.[4][5] These enzymes are a primary mechanism of bacterial resistance to β-lactam antibiotics. Benzo[b]thiophene-2-boronic acid acts as a transition-state analog, forming a reversible covalent adduct with the catalytic serine residue in the active site of serine-based β-lactamases, such as AmpC.[5] This inhibition restores the efficacy of β-lactam antibiotics against resistant bacterial strains.
The mechanism of inhibition is depicted in the following diagram:
Experimental Protocols
Detailed methodologies are crucial for the successful application of Benzo[b]thiophene-2-boronic acid in a laboratory setting. Below are representative experimental protocols for its synthesis and a key application.
Synthesis of Benzo[b]thiophene-2-boronic acid
Reaction Scheme:
Benzo[b]thiophene → 2-Bromo-benzo[b]thiophene → Benzo[b]thiophene-2-boronic acid
Materials:
-
Benzo[b]thiophene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide
-
Carbon tetrachloride (or a suitable alternative)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate (B1201080)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Bromination of Benzo[b]thiophene:
-
In a round-bottom flask, dissolve benzo[b]thiophene in carbon tetrachloride.
-
Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 2-bromo-benzo[b]thiophene.
-
-
Formation of the Boronic Acid:
-
Dissolve 2-bromo-benzo[b]thiophene in anhydrous diethyl ether in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 equivalents) dropwise, again keeping the temperature below -70 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Triturate the residue with hexane to precipitate the crude Benzo[b]thiophene-2-boronic acid.
-
Collect the solid by filtration and recrystallize from a suitable solvent system (e.g., acetone/water or ethanol/water) to yield the pure product.
-
Suzuki-Miyaura Cross-Coupling of 4-Bromoanisole (B123540) with Benzo[b]thiophene-2-boronic acid
Reaction Scheme:
4-Bromoanisole + Benzo[b]thiophene-2-boronic acid → 4-Methoxy-1-(benzo[b]thiophen-2-yl)benzene
Materials:
-
4-Bromoanisole
-
Benzo[b]thiophene-2-boronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (B91453) (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup:
-
To a Schlenk flask, add 4-bromoanisole (1.0 mmol), Benzo[b]thiophene-2-boronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous, degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed (monitored by TLC or GC-MS). This typically takes 4-12 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure cross-coupled product.
-
Workflow for a Typical Suzuki-Miyaura Coupling Experiment
Conclusion
Benzo[b]thiophene-2-boronic acid is a valuable and versatile building block in modern organic and medicinal chemistry. Its robust performance in Suzuki-Miyaura cross-coupling reactions and its potent inhibitory activity against β-lactamase enzymes highlight its significance. The data and protocols presented in this guide are intended to support researchers in the effective utilization of this important compound in their scientific endeavors. As research continues, the full potential of Benzo[b]thiophene-2-boronic acid and its derivatives in the development of new therapeutics and functional materials is yet to be fully realized.
References
- 1. Benzo(B)Thiophene-2-Boronic Acid | C8H7BO2S | CID 2359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzothiophene synthesis [organic-chemistry.org]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. researchgate.net [researchgate.net]
- 5. The complexed structure and antimicrobial activity of a non-beta-lactam inhibitor of AmpC beta-lactamase - PubMed [pubmed.ncbi.nlm.nih.gov]
